molecular formula C7H7N5O B582860 (2-Aminopteridin-6-YL)methanol CAS No. 142645-42-9

(2-Aminopteridin-6-YL)methanol

Cat. No.: B582860
CAS No.: 142645-42-9
M. Wt: 177.167
InChI Key: MNEHYROFGNGREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminopteridin-6-yl)methanol is a specialized pterin derivative that serves as a critical synthetic intermediate for accessing 6-substituted pterin scaffolds. The pterin core is a ubiquitous motif in nature, found in essential molecules such as folic acid, a vitamin required for nucleotide synthesis, and the molybdenum cofactor (Moco), a vital component of numerous enzymes . While 7-substituted pterins are often easier to synthesize, many biologically significant natural pterins, including redox cofactors like biopterin and neopterin, are substituted at the 6-position, making this compound a highly valuable precursor for their study and mimicry . Its primary research value lies in its potential for further chemical derivatization via cross-coupling reactions or functional group transformations, enabling the creation of complex target molecules for biological evaluation . Furthermore, pteridine derivatives are known for their intrinsic fluorescence, making them useful as fluorescent nucleoside analogs in nucleic acid research to probe structure and dynamics . As such, this compound provides a versatile starting point for research in medicinal chemistry, chemical biology, and the development of novel fluorescent probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminopteridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-7-10-2-5-6(12-7)9-1-4(3-13)11-5/h1-2,13H,3H2,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEHYROFGNGREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C=NC(=NC2=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668045
Record name (2-Aminopteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142645-42-9
Record name (2-Aminopteridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization of Pteridine Structures with Emphasis on 2 Aminopteridin 6 Yl Methanol

Strategic Approaches for Pteridine (B1203161) Core Construction

The synthesis of the pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is fundamental to accessing a wide array of biologically significant molecules, including (2-Aminopteridin-6-YL)methanol. derpharmachemica.comnih.gov The construction of this core can be accomplished through several strategic approaches, primarily by building the pyrazine ring onto a pre-existing pyrimidine precursor or, less commonly, by forming the pyrimidine ring onto a pyrazine starting material. nih.govthieme-connect.de

Condensation Reactions for Pyrimidine and Pyrazine Annulation

Condensation reactions are the most prevalent methods for constructing the pteridine core, typically involving the annulation of a pyrazine ring onto a substituted pyrimidine. mdpi.comnumberanalytics.com These methods offer versatility, with the final substitution pattern on the pteridine being largely determined by the choice of reactants. mdpi.com

One of the most classic and widely used methods is the Gabriel-Isay synthesis , which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diketones. mdpi.comorientjchem.org The reaction proceeds via a nucleophilic attack of the more reactive amino group (typically at C5) on an electrophilic carbonyl carbon, followed by a second condensation to form the pyrazine ring and complete the pteridine scaffold. nih.govmdpi.com However, the use of unsymmetrical dicarbonyl compounds can lead to a mixture of C-6 and C-7 substituted isomers, posing a challenge for regioselectivity. nih.govorientjchem.org

The Timmis synthesis provides a regioselective alternative. nih.govnih.gov This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, aldehyde, or nitrile, typically under basic conditions. nih.govnih.gov The reaction is initiated by condensation between the C6-amino group and the carbonyl of the second reactant, followed by a second condensation between the active methylene and the C5-nitroso group, ensuring a specific substitution pattern. nih.gov The Timmis reaction can also be adapted for [4+2] cycloaddition reactions to form the pyrazine ring. mdpi.com

The Polonovski–Boon cyclization offers a pathway to reduced pteridine derivatives. derpharmachemica.comnih.gov This reaction condenses a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. nih.gov The electron-withdrawing nitro group activates the chlorinated carbon for nucleophilic attack by the amine of the α-amino carbonyl compound. mdpi.com Subsequent reduction of the nitroso group to an amine and an intramolecular condensation reaction completes the cyclization, yielding a 7,8-dihydropterin. mdpi.comnih.gov These reduced pterins can be readily oxidized to the fully aromatic pteridine if desired. mdpi.com

Another key strategy is the Taylor synthesis , which reverses the common approach by constructing the pyrimidine ring onto a pre-existing, appropriately substituted pyrazine. nih.govmdpi.com This method utilizes amine sources like guanidine (B92328) or urea (B33335) to react with a functionalized pyrazine, such as one containing a cyano group, to form the pyrimidine ring. nih.govmdpi.com While this approach can be limited by the functionalization possibilities on the pyrazine starting material, it has been successfully employed for the synthesis of various biologically relevant pterins. mdpi.com

Table 1: Key Condensation Reactions for Pteridine Core Synthesis

Synthesis Name Pyrimidine Precursor Second Reactant Key Feature Ref.
Gabriel-Isay 5,6-Diaminopyrimidine 1,2-Dicarbonyl compound Classic method; can produce isomeric mixtures with unsymmetrical reactants. orientjchem.org, mdpi.com
Timmis 6-Amino-5-nitrosopyrimidine Active methylene compound Regioselective synthesis of the pteridine core. nih.gov, nih.gov
Polonovski-Boon 6-Chloro-5-nitropyrimidine α-Amino carbonyl compound Provides access to reduced (dihydro) pteridine derivatives. mdpi.com, nih.gov
Taylor (Not applicable) (Not applicable) Builds the pyrimidine ring onto a pyrazine precursor. mdpi.com, nih.gov

Multi-component Reactions in Pteridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, represent an efficient strategy in heterocyclic chemistry. beilstein-journals.orgorganic-chemistry.orgfrontiersin.org This approach offers significant advantages, including reduced reaction times, atom economy, and the rapid generation of molecular diversity from simple precursors, which is highly valuable in drug discovery. frontiersin.orgnih.gov

While classic named MCRs like the Ugi, Passerini, Hantzsch, and Biginelli reactions are well-established for synthesizing various heterocyclic scaffolds, their direct, widespread application for constructing the core pteridine ring is less documented than the classical condensation strategies. beilstein-journals.orgorganic-chemistry.orgtaylorfrancis.com However, the principles of MCRs are highly relevant. The synthesis of dihydropyrano[2,3-c]pyrazoles, for instance, has been achieved via a four-component reaction, showcasing the power of MCRs in creating complex fused heterocycles. frontiersin.org

The development of novel MCRs for pteridine synthesis is an area of interest. Conceptually, a convergent reaction could be designed to bring together a pyrimidine precursor, an amine, and a carbonyl compound, or other suitable building blocks, to assemble the pteridine scaffold in one pot. organic-chemistry.org Such strategies could provide rapid access to libraries of substituted pteridines for biological screening and optimization. nih.gov For example, the Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and a boronic acid, has been used to produce pyrazine-based molecules, suggesting the potential for MCRs to functionalize precursors for subsequent pteridine synthesis. beilstein-journals.org

Regioselective Functionalization of Pteridine Rings

For the synthesis of specific isomers like this compound, the regioselective introduction of substituents onto the pteridine core is paramount. nih.gov The electronic nature of the pteridine ring, being a π-electron-deficient system, dictates its reactivity. thieme-connect.de Functionalization at the C-6 and C-7 positions is common, but achieving selectivity can be challenging. nih.govnih.gov Generally, the C-5 amine of a diaminopyrimidine precursor is more nucleophilic and will attack the more electrophilic carbonyl of a reaction partner, which can influence whether the final product is substituted at the C-6 or C-7 position. nih.govmdpi.com Therefore, synthetic strategies must be carefully chosen to ensure the desired substituent is placed at the correct position.

Introduction of Hydroxymethyl Moieties at the C-6 Position

The 6-hydroxymethyl group is a key feature of several biologically important pteridines. clockss.orggoogle.com Its introduction onto the 2-aminopteridine scaffold can be achieved through either direct methods that build the ring with the group already in place or by the chemical conversion of a precursor functional group at the C-6 position.

Direct synthesis of 6-hydroxymethylpteridines often involves a variation of the Gabriel-Isay condensation. A notable method is the reaction of a 2,4,5,6-tetraaminopyrimidine (B94255) salt with dihydroxyacetone. google.com This reaction directly installs the hydroxymethyl group at the C-6 position.

A critical factor in this synthesis is the precise control of pH. Experimental studies have shown that pH variations of as little as 0.5 can lead to the formation of unwanted isomers. google.com At higher pH, the 7-hydroxymethyl isomer becomes a significant by-product, while at lower pH, a 6-methylpteridine contaminant can be formed. google.com The optimal yield of the desired 2,4-diamino-6-hydroxymethylpteridine is achieved by maintaining a strict pH of 5.5 ± 0.2 throughout the reaction. google.com This method avoids the use of certain buffers, like acetate, which can promote deleterious isomerization. google.com

One common precursor is a pteridine-6-carboxaldehyde . These aldehydes can be prepared through methods like the periodate (B1199274) oxidation of 6-(1,2,3-trihydroxypropyl)pteridines. researchgate.net The resulting aldehyde is then readily reduced to the corresponding 6-hydroxymethyl derivative. researchgate.net

Another important precursor is the 6-(chloromethyl)pteridine or 6-(bromomethyl)pteridine . evitachem.com These halogenated intermediates are typically synthesized from the corresponding 6-hydroxymethylpteridine via reaction with an agent like thionyl chloride. While this seems counterintuitive, this halogenated derivative is a key intermediate. It can undergo nucleophilic substitution to create a variety of analogs, or more importantly for this context, it can be hydrolyzed back to the 6-hydroxymethyl derivative. This route is particularly useful for creating analogs where functional groups on a side chain are incompatible with the conditions needed for other synthetic steps. evitachem.com The 6-(chloromethyl)pteridine-2,4-diamine, for example, serves as a precursor for methotrexate (B535133) synthesis. researchgate.net

Table 2: Methods for Conversion of Precursor Groups to a C-6 Hydroxymethyl Group

C-6 Precursor Group Reagent/Reaction Product Key Advantage Ref.
Aldehyde (-CHO) Reduction (e.g., with a reducing agent) Hydroxymethyl (-CH₂OH) Utilizes stable aldehyde precursors. researchgate.net
Carboxylic Acid (-COOH) Reduction Hydroxymethyl (-CH₂OH) Can be derived from oxidation of aldehydes. researchgate.net
Halomethyl (-CH₂X) Hydrolysis Hydroxymethyl (-CH₂OH) Halomethyl group is a versatile intermediate for other substitutions. evitachem.com,

Direct Functionalization Methods

Amine Functionalization at the C-2 Position

The introduction of an amine group at the C-2 position of the pteridine scaffold is a crucial step in the synthesis of many biologically active compounds, including this compound. Pterins, a major class of naturally occurring pteridines, are characterized by an amino group at the 2-position and an oxo group at the 4-position. derpharmachemica.commdpi.commdpi.com

One common synthetic strategy involves the use of 2-aminopyrimidine (B69317) derivatives as starting materials. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines under solvent-free conditions to yield 2-aminopyrimidine derivatives. mdpi.comnih.gov Another approach utilizes multicomponent reactions, where enaminones, malononitrile, and primary amines react to form substituted 2-aminopyridines in a one-pot synthesis. nih.gov The synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines has been achieved through a one-pot reaction of cyanamide, aromatic aldehydes, and 5-aminotetrazole. beilstein-journals.org

Furthermore, the synthesis of 2-aminopurine, a related heterocyclic compound, can be achieved through the cyclization of the vicinal diamine group of pyrimidine-2,4,5-triamine (B1267316) with triethylorthoformate and acetic anhydride. mdpi.com These methods highlight the versatility of pyrimidine precursors in constructing the desired 2-amino substituted heterocyclic systems.

Strategies for Modifying the Pteridine Scaffold for Specific Substitutions

Modifying the pteridine scaffold allows for the introduction of various functional groups at specific positions, which is essential for tuning the molecule's biological activity. Several strategies have been developed to achieve regioselective substitutions on the pteridine ring.

One approach involves the synthesis of a 6-chloropterin derivative, which can then undergo nucleophilic substitution or cross-coupling reactions to introduce different substituents at the C-6 position. scielo.org.zanih.gov For example, Negishi coupling of pteridine-O-sulfonates with organozinc reagents has been reported for the synthesis of 6-substituted pteridines. scielo.org.za

Another strategy is the condensation of a pyrimidine derivative with a substituted α-dicarbonyl compound, which allows for the introduction of substituents at the 6- and 7-positions of the pteridine ring. derpharmachemica.com The regioselectivity of this reaction can sometimes be controlled by the reaction conditions. For example, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) yields the 7-methyl derivative, but in the presence of hydrazine, the 6-methyl derivative is the sole product. derpharmachemica.com

Recent studies have also explored the 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones to produce functionalized pteridines with good to excellent yields under mild conditions. nih.gov Additionally, surface modification techniques, though more commonly applied to materials, offer conceptual parallels for targeted functionalization of molecular scaffolds. numberanalytics.commdpi.comnih.gov These strategies, including chemical and physical modifications, aim to alter surface properties to enhance interactions, a principle that can be adapted to molecular-level modifications of the pteridine scaffold to achieve desired substitutions and biological activities. numberanalytics.commdpi.comnih.gov

Advanced Synthetic Methodologies for this compound and Related Pteridine Derivatives

The development of advanced synthetic methodologies is crucial for the efficient and sustainable production of complex molecules like this compound. These methods aim to improve yields, reduce waste, and provide access to a wider range of derivatives.

Green chemistry principles are increasingly being applied to the synthesis of organic compounds, including pteridine derivatives, to minimize environmental impact. chemistryjournals.net This involves the use of safer solvents, reducing the number of synthetic steps, and employing energy-efficient techniques. chemistryjournals.netacs.orgseqens.com One-pot and multicomponent reactions are valuable strategies in this regard, as they can significantly reduce waste and simplify purification processes. beilstein-journals.orgseqens.com

Microwave-assisted synthesis is another technique that can enhance reaction rates and yields, often leading to cleaner reactions with shorter reaction times. beilstein-journals.org For instance, the microwave-assisted synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines has been reported to be highly efficient. beilstein-journals.org The development of synthetic routes that utilize renewable feedstocks is also a key aspect of sustainable chemistry. acs.org

The synthesis of this compound can be approached through the reduction of a corresponding 6-formyl or 6-carboxy pteridine derivative. The development of efficient and selective reducing agents and reaction conditions is therefore an important area of research.

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. dntb.gov.ua This approach can be particularly useful for the synthesis of complex molecules with multiple stereocenters. Enzymes can be used to perform specific transformations that are difficult to achieve with traditional chemical methods. nih.gov

For example, penicillin acylase has been used in the synthesis of 2,5-diketomorpholine derivatives, demonstrating the potential of enzymes in constructing heterocyclic scaffolds. google.com In the context of pteridine synthesis, enzymes could be employed for selective functional group manipulations, such as the stereoselective reduction of a ketone or the regioselective acylation of an amino group. A versatile chemoenzymatic synthesis has been developed for cryptophycin (B1240208) analogs, showcasing the power of combining chemical and biological catalysts to create novel and potent compounds. nih.gov

Protecting groups are essential tools in the multi-step synthesis of complex molecules like pteridine derivatives. They are used to temporarily block reactive functional groups to prevent unwanted side reactions during subsequent synthetic transformations. tudublin.ie The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. sigmaaldrich.com

In pteridine synthesis, protecting groups are often used for amino and hydroxyl functionalities. For example, the use of an N-9 protecting group can be important in directing reactions to other positions of the purine (B94841) scaffold, a related heterocyclic system. uio.no In the synthesis of 6-substituted pteridines via Negishi coupling, a key challenge was the stability of the amidine protecting group on the pteridine ring to the organometallic reagents. scielo.org.za The protecting group was ultimately removed under mild basic or acidic conditions. scielo.org.za

The development of orthogonal protecting group strategies, where one protecting group can be removed selectively in the presence of others, is crucial for the efficient synthesis of complex pteridine derivatives with multiple functional groups. sigmaaldrich.com For instance, the Fmoc/Dde strategy is widely used in peptide synthesis for the orthogonal protection of amino groups. sigmaaldrich.com Similar strategies can be adapted for pteridine synthesis to enable the sequential modification of different parts of the molecule.

Biosynthetic and Metabolic Context of 2 Aminopteridin 6 Yl Methanol

Interrelationships with the Folate and Biopterin (B10759762) Pathways

The biosynthesis of folates and biopterins originates from guanosine (B1672433) triphosphate (GTP). mdpi.comnih.gov These pathways are crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides, amino acids, and other key cellular components. mdpi.comresearchgate.netresearchgate.nettavernarakislab.grnih.gov

(2-Aminopteridin-6-YL)methanol, or 6-hydroxymethylpterin (B1496140), is recognized as an intermediate in the biosynthesis of folates. acs.org In plants and many microorganisms, the synthesis of the pteridine (B1203161) portion of folate begins with GTP. pnas.orgrsc.org GTP is converted in a series of steps to 7,8-dihydroneopterin (B1664191). researchgate.net This molecule can then be acted upon by dihydroneopterin aldolase (B8822740) to produce 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDHP). annualreviews.orgnih.gov HMDHP is a key precursor that is subsequently pyrophosphorylated to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a direct precursor for the condensation with para-aminobenzoic acid (PABA) in the folate pathway. nih.gov

The oxidized form, this compound, can arise from the oxidation of its dihydro form, HMDHP. nih.gov In engineered tomato plants overexpressing GTP cyclohydrolase I, 6-hydroxymethylpterin was one of the major pteridines that accumulated, indicating its position as a product of the pteridine synthesis pathway. pnas.orgnih.gov

The pteridine biosynthesis pathways are branched, leading to a variety of compounds with distinct functions. mdpi.comnih.gov

Guanosine Triphosphate (GTP): The universal precursor for all pteridines. mdpi.comelifesciences.org

7,8-Dihydroneopterin triphosphate: The first pterin (B48896) compound formed from GTP, serving as a key branch point. mdpi.com

6-Pyruvoyl-5,6,7,8-tetrahydropterin: A central intermediate in the biosynthesis of biopterin. mdpi.com

Sepiapterin (B94604): A yellow pigment and an intermediate in the salvage pathway for tetrahydrobiopterin (B1682763) synthesis. mdpi.comnih.gov

Biopterin: The oxidized form of the essential cofactor tetrahydrobiopterin. wikipedia.org

Folic Acid: A "conjugated" pteridine, meaning it has a more complex side chain containing p-aminobenzoic acid and glutamate (B1630785) residues. derpharmachemica.comresearchgate.net In contrast, this compound is an "unconjugated" pteridine with a simple hydroxymethyl group at the C-6 position. derpharmachemica.com

The following table provides a comparison of this compound with other key pteridine metabolites.

Comparison of Pteridine Metabolites
CompoundRole in BiosynthesisPathwayOrganismal Context
This compoundIntermediate/ProductFolate/Pteridine SynthesisPlants, Microorganisms acs.orgpnas.org
7,8-DihydroneopterinKey IntermediateFolate and Biopterin SynthesisWidespread mdpi.com
SepiapterinIntermediate/PigmentBiopterin Salvage PathwayInsects, Mammals mdpi.comnih.gov
TetrahydrobiopterinActive CofactorBiopterin SynthesisMammals, Insects wikipedia.orgnih.gov
Folic AcidEssential Vitamin (Conjugated Pteridine)Folate SynthesisPlants, Microorganisms nih.govwikipedia.org

Potential Role as a Metabolic Intermediate or Product in Pteridine Biosynthesis

Enzymatic Transformations Involving Pteridine Methanol (B129727) Derivatives

The metabolism of pteridines is orchestrated by a suite of enzymes that catalyze modifications at various positions on the pteridine ring and its side chains.

While specific enzymes acting directly on the methanol group of this compound are not extensively detailed, the C-6 position is a hotbed of enzymatic activity in pteridine metabolism.

Dihydroneopterin aldolase: This enzyme cleaves the three-carbon side chain of 7,8-dihydroneopterin to form 6-hydroxymethyl-7,8-dihydropterin (HMDHP), the reduced form of this compound. annualreviews.orgnih.gov

6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme acts on 7,8-dihydroneopterin triphosphate to form 6-pyruvoyl-5,6,7,8-tetrahydropterin, a key step in biopterin synthesis. mdpi.comnih.gov

Sepiapterin reductase (SR): This enzyme reduces the keto group on the side chain of sepiapterin to form dihydrobiopterin. nih.govnih.gov It is a key enzyme in the final steps of tetrahydrobiopterin synthesis. researchgate.net

Pteridine reductase 1 (PTR1): Found in some protozoan parasites like Leishmania, this enzyme has a broad substrate specificity and can reduce various oxidized pterins, including biopterin and folate, to their active tetrahydro forms. researchgate.netnih.govwikipedia.org

Dihydrofolate reductase (DHFR): This well-known enzyme reduces dihydrofolate to tetrahydrofolate. It can also reduce dihydrobiopterin to tetrahydrobiopterin. nih.govnih.gov

Key Enzymes in Pteridine Metabolism
EnzymeFunctionPathway Involvement
Dihydroneopterin aldolaseForms 6-hydroxymethyl-7,8-dihydropterinFolate Synthesis annualreviews.orgnih.gov
6-Pyruvoyltetrahydropterin synthaseForms 6-pyruvoyl-5,6,7,8-tetrahydropterinBiopterin Synthesis mdpi.comnih.gov
Sepiapterin reductaseReduces sepiapterin to dihydrobiopterinBiopterin Synthesis nih.govnih.gov
Pteridine reductase 1Reduces various oxidized pterinsPterin Salvage researchgate.netnih.gov
Dihydrofolate reductaseReduces dihydrofolate and dihydrobiopterinFolate and Biopterin Synthesis nih.govnih.gov

Pteridine derivatives, particularly folates, are central to one-carbon metabolism. mdpi.comtavernarakislab.gr Tetrahydrofolate and its derivatives act as carriers of one-carbon units at various oxidation states (e.g., methyl, methylene (B1212753), formyl). researchgate.netresearchgate.netnih.gov These one-carbon units are essential for the de novo synthesis of purines and thymidylate, as well as for the interconversion of amino acids like serine and glycine. nih.gov this compound, as a precursor to the pteridine moiety of folate, is therefore an upstream component of this critical metabolic network. nih.gov The folate cycle and the methionine cycle are the two key modules of one-carbon metabolism, regulating not only nucleotide and amino acid synthesis but also epigenetic modifications. mdpi.comtavernarakislab.gr

Enzymes Catalyzing Hydroxylation or Reduction at C-6 Position (General)

Comparative Biosynthesis in Different Organisms (e.g., Insects, Microorganisms, Plants)

The biosynthesis of pteridines exhibits both conserved and divergent features across different kingdoms of life.

Insects: Pteridines were first discovered as pigments in the wings of butterflies. mdpi.comnih.gov In insects like Drosophila melanogaster, the pteridine pathway is well-studied and leads to the production of various pigments such as the red drosopterins and the yellow sepiapterin, in addition to the essential cofactor tetrahydrobiopterin. mdpi.comnih.govresearchgate.net The pathway for pigment formation often involves co-option of the ancestral eye pigmentation pathway. pnas.orgnih.gov

Microorganisms: Many bacteria and some fungi can synthesize folates de novo. nih.govacs.org The pteridine portion of folate is synthesized from GTP, and this pathway is a target for antimicrobial drugs like sulfonamides. wikipedia.org Some bacteria have evolved unique hybrid biosynthetic pathways, such as the nonribosomal peptide synthetase-like-pteridine synthase cluster found in Photorhabdus luminescens, which produces novel pteridine metabolites. elifesciences.org

Plants: Plants are a primary source of folates for humans. pnas.orgnih.gov In plants, the synthesis of the pteridine moiety occurs in the cytosol, p-aminobenzoic acid (PABA) is made in the plastids, and the final coupling and glutamylation to form folates take place in the mitochondria. pnas.orgrsc.org The capacity for pteridine synthesis can vary with developmental stage, as seen in tomato fruit where it declines during ripening. pnas.org

Structural Characterization and Advanced Analytical Techniques for 2 Aminopteridin 6 Yl Methanol

Spectroscopic Analysis of Pteridine (B1203161) Derivatives

The structural elucidation of pteridine derivatives, including (2-Aminopteridin-6-YL)methanol, relies heavily on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of pteridine derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be mapped out.

¹H NMR provides information about the chemical environment of hydrogen atoms. For pteridine derivatives, characteristic signals appear in specific regions of the spectrum. For instance, aromatic protons on the pteridine ring system typically resonate at lower fields (higher ppm values) due to the deshielding effect of the aromatic currents. Protons of the aminopteridin moiety and the methanol (B129727) substituent will also exhibit distinct chemical shifts. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons, providing valuable data on their connectivity. acs.orgthieme-connect.de

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and bonding environment. rsc.orgrsc.org The ¹³C NMR spectrum of a pteridine derivative will show characteristic signals for the carbon atoms within the heterocyclic ring system and any substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for complex structures to establish correlations between protons and carbons, allowing for a complete and unambiguous assignment of the NMR spectra. researchgate.net

NucleusTypical Chemical Shift (δ) Range (ppm)Assignment
¹H8.0 - 9.0Pteridine ring protons
¹H5.0 - 7.0Amino group protons (-NH₂)
¹H4.5 - 5.0Methanol group proton (-CH₂OH)
¹³C140 - 165Pteridine ring carbons
¹³C60 - 70Methanol group carbon (-CH₂OH)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound, MS would provide the exact mass of the molecular ion, confirming its elemental composition. The molecular ion peak is the peak with the highest mass-to-charge ratio (m/z) and corresponds to the intact molecule that has lost one electron. docbrown.info

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragment ions provides valuable structural information. For instance, the fragmentation of this compound might involve the loss of the hydroxymethyl group or cleavage of the pteridine ring system, leading to a series of peaks in the mass spectrum that can be pieced together to reconstruct the original structure. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. researchgate.net

m/zPossible FragmentSignificance
178[C₇H₈N₆O]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
147[M - CH₂OH]⁺Indicates the loss of the hydroxymethyl group.
121[C₅H₃N₅]⁺Suggests fragmentation of the pteridine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. athabascau.cavscht.cz In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretches of the amino group, the O-H stretch of the methanol group, C=N and C=C stretches within the pteridine ring, and C-N and C-O stretching vibrations. libretexts.orglibretexts.orgopenstax.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukazooptics.com Pteridine derivatives, with their conjugated π-electron systems, typically exhibit strong UV absorption. The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* and n → π* electronic transitions within the pteridine ring. tanta.edu.egresearchgate.net The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Wavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR3100-3500N-H and O-H stretching
IR1600-1680C=N stretching
IR1400-1600C=C stretching (aromatic)
UV-Vis250-400π → π* and n → π* transitions

Crystallographic Studies of Pteridine Scaffolds

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. unizar-csic.esamericanpharmaceuticalreview.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.govmdpi.com For this compound, a successful X-ray crystallographic study would provide precise measurements of all bond lengths and angles, the planarity of the pteridine ring system, and the conformation of the hydroxymethyl substituent. nih.gov

Computational and Theoretical Studies on Pteridine Structures and Reactivity

Computational chemistry provides powerful tools to investigate the intricacies of molecular structure, reactivity, and dynamics. For pteridine derivatives like this compound, theoretical studies, although not extensively focused on this specific molecule, offer significant insights into the behavior of the core pteridine system. These computational approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD), allow for the exploration of electronic properties, conformational possibilities, and reaction mechanisms at an atomic level of detail.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to heterocyclic compounds, including pteridines, to predict their geometric and electronic properties. derpharmachemica.com DFT calculations are instrumental in understanding the reactivity and spectroscopic behavior of these molecules by determining parameters such as molecular orbital energies, charge distributions, and electronic transitions. mdpi.commdpi.com

Research on the pteridine nucleus and its derivatives has utilized DFT to elucidate fundamental electronic characteristics. Calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors. derpharmachemica.com Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. arxiv.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

While specific DFT data for this compound is not abundant in published literature, studies on related pteridine structures provide a valuable framework. For instance, DFT calculations on various pteridine derivatives have been used to predict sites susceptible to electrophilic or nucleophilic attack by mapping the electrostatic potential. researcher.life The distribution of electron density, often visualized through HOMO and LUMO contour plots, reveals the regions of the molecule most likely to participate in chemical reactions. rsc.org For the pteridine ring system, the nitrogen atoms of the pyrazine (B50134) and pyrimidine (B1678525) rings, along with the substituents, significantly influence the electronic landscape. derpharmachemica.commdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com Common functionals like B3LYP and PBE, combined with basis sets such as 6-31G(d,p) or aug-cc-pVDZ, have been shown to provide reliable results for organic heterocyclic systems that correlate well with experimental findings. derpharmachemica.comacs.org

Below is an interactive data table summarizing typical electronic properties that can be calculated using DFT for a generic pteridine system, based on findings for related compounds.

PropertyDescriptionTypical Calculated Value Range for Pteridine Systems
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.0 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.5 to -3.0 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.3.0 to 5.0 eV
Dipole Moment A measure of the net molecular polarity.2.0 to 5.0 Debye
Ionization Potential (I) The minimum energy required to remove an electron from a molecule. Approximated as -EHOMO.6.0 to 7.5 eV
Electron Affinity (A) The energy released when an electron is added to a molecule. Approximated as -ELUMO.1.5 to 3.0 eV

Note: These values are representative and can vary significantly based on the specific pteridine derivative, substituents, computational method, and solvent model used.

Molecular Dynamics Simulations of Pteridine Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and the dynamic processes that govern its function. nih.govnih.gov For a molecule like this compound, MD simulations can reveal the preferred orientations of the methanol substituent relative to the pteridine ring and how these conformations fluctuate under physiological conditions.

The core principle of MD is to solve Newton's equations of motion for a system of interacting particles. frontiersin.org The forces between particles are typically calculated using a molecular mechanics force field. By integrating these equations, the trajectory of each atom can be followed, generating a detailed view of the molecule's dynamic behavior. nih.gov These simulations can range from picoseconds to milliseconds, capturing a wide range of molecular motions from bond vibrations to large-scale conformational changes. elifesciences.org

Key analyses performed on MD trajectories to understand the conformational landscape include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Dihedral Angle Analysis: To monitor the rotation around specific bonds, such as the C6-C(methanol) bond, which would define the conformational states of the methanol group.

Hydrogen Bond Analysis: To quantify the presence and lifetime of hydrogen bonds, which can stabilize certain conformations.

The results of such simulations can be visualized as a conformational energy landscape, where low-energy regions correspond to the most probable and stable conformations. nih.govchemrxiv.org Understanding this landscape is crucial for predicting how the molecule might interact with biological targets, as different conformations may present distinct binding profiles.

Proton Transfer Mechanisms in Pteridine Systems

Proton transfer is a fundamental chemical reaction that plays a critical role in many biological processes, including enzyme catalysis. ebi.ac.ukresearchgate.net Pteridine systems, with their multiple nitrogen atoms, can act as both proton donors and acceptors, making the study of their proton transfer mechanisms particularly relevant. Computational studies on pterin (B48896), a closely related 2-amino-4-oxopteridine, have provided significant insights into the potential proton transfer pathways that could also be relevant for this compound, particularly regarding the tautomeric equilibria of the pteridine core.

Theoretical investigations have explored two primary mechanisms for proton transfer in pterin systems:

Intramolecular Proton Transfer: This mechanism involves the direct transfer of a proton from one atom to another within the same molecule. For example, a proton can move from the N3 position to the O4 position in the pterin ring. acs.org Gas-phase calculations have shown that this direct transfer often involves a high energy barrier, making it less favorable without external assistance. researchgate.net

Solvent-Assisted (Intermolecular) Proton Transfer: In an aqueous environment, solvent molecules can actively participate in the proton transfer event. A water molecule can act as a bridge, accepting a proton from the pteridine and donating one of its own protons to another site on the molecule in a concerted fashion. acs.org This water-assisted mechanism has been shown to drastically reduce the activation energy barrier for proton transfer compared to the intramolecular pathway, making it a much more feasible route in biological systems. acs.orgresearchgate.net

Studies using quantum mechanical calculations have quantified the energetics of these pathways for pterin. The results demonstrate the profound effect of the solvent in facilitating what would otherwise be a high-energy process.

The following interactive data table summarizes the calculated energy values for the proton transfer between the lactam (basic) and lactim (acid) tautomers of pterin, illustrating the impact of a water molecule on the reaction barrier.

MechanismSystemRelative Stability of Acid Form (kcal/mol)Activation Energy Barrier (kcal/mol)Reference
Intramolecular Isolated Pterin (gas phase)-1.434.2 researchgate.net
Water-Assisted Pterin-Water Cluster (gas phase)-3.3~10.3 (70% reduction) acs.orgresearchgate.net
Water-Assisted with Bulk Solvent Effects Pterin in Aqueous Solution-11.26.7 researchgate.net

These computational findings highlight that in an aqueous environment, the proton transfer in pteridine systems is likely to proceed via a low-barrier, water-mediated pathway. acs.orgresearchgate.net This is a crucial insight for understanding the chemical behavior of molecules like this compound in a biological context.

Biological Roles and Molecular Mechanisms of Pteridine Derivatives Non Clinical Focus

Pteridine (B1203161) Derivatives as Cofactors for Hydroxylases and Oxidoreductases

Pteridine derivatives are crucial non-protein molecules that assist enzymes in their catalytic functions. numberanalytics.comhilarispublisher.com These derivatives, including compounds structurally related to (2-Aminopteridin-6-YL)methanol, are essential for a variety of biochemical reactions. unisa.edu.auresearchgate.net The fully reduced form, tetrahydropterin (B86495), is the biologically active state for many of these cofactors. nih.gov

One of the most significant roles of pteridine derivatives is as cofactors for hydroxylase and oxidoreductase enzymes. wikipedia.orgnih.gov For instance, tetrahydrobiopterin (B1682763) (BH4) is an indispensable cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters. researchgate.netwikipedia.org These enzymes include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. researchgate.netwikipedia.org Additionally, BH4 is required for nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide, and for alkylglycerol monooxygenase. wikipedia.orgmdpi.com Molybdopterin, another pteridine derivative, is a vital component of cofactors for enzymes that carry out biological hydroxylations and redox reactions. wikipedia.org

Enzymatic Binding and Catalytic Mechanisms

The interaction between pteridine cofactors and enzymes is a highly specific process that induces conformational changes in the enzyme, activating it for catalysis. numberanalytics.com This binding can occur through several mechanisms, including non-covalent interactions like hydrogen bonding and ionic interactions, or in some cases, covalent attachment. numberanalytics.com The active site of the enzyme is uniquely shaped to recognize and bind to the specific pteridine cofactor required for its function. numberanalytics.com

The catalytic mechanism often involves the pteridine cofactor in redox reactions. nih.gov In the case of aromatic amino acid hydroxylases, the tetrahydrobiopterin cofactor donates an electron during the reaction, becoming oxidized to a quinonoid dihydropterin intermediate. mdpi.comannualreviews.org This intermediate is then regenerated back to its active tetrahydro form by other enzymes, allowing it to participate in further catalytic cycles. mdpi.com The mechanisms of catalysis can be varied, including bringing reactants into close proximity (approximation), forming temporary covalent bonds (covalent catalysis), or acting as a proton donor or acceptor (acid-base catalysis). jackwestin.com

Redox Properties and Their Biological Implications

The ability of the pteridine ring system to exist in different oxidation states is fundamental to its biological function. nih.govwikipedia.org The three main states are the fully oxidized, the 7,8-dihydro (semi-reduced), and the 5,6,7,8-tetrahydro (fully-reduced) forms. wikipedia.org The tetrahydro form is the most common biologically active state, acting as an electron donor in enzymatic reactions. mdpi.com

The redox properties of pteridines are central to their role as cofactors. nih.govencyclopedia.pub The transfer of electrons from the tetrahydropterin cofactor is a key step in the catalytic cycle of many hydroxylases and oxidoreductases. mdpi.comtind.io The resulting oxidized pterin (B48896) must be recycled back to its reduced form to maintain cellular processes. mdpi.com The redox potential of the pteridine can be influenced by substituents on the pteridine ring, which can tailor its function for specific biological reactions. nih.gov This redox cycling is not only crucial for catalysis but also has implications for cellular redox homeostasis. mdpi.com

Participation in Metabolic One-Carbon Transfer Reactions

Pteridine derivatives, particularly in the form of folates, are central to one-carbon metabolism. nih.govmdpi.com Folates are a class of pteridines that contain a p-aminobenzoic acid and one or more glutamate (B1630785) residues attached to the pteridine core. wikipedia.org The active form, tetrahydrofolate (THF), and its derivatives act as carriers of one-carbon units at various oxidation states. nih.gov These one-carbon units are essential for the biosynthesis of a wide range of critical cellular components. unisa.edu.auresearchgate.net

Contribution to Amino Acid Metabolism

One-carbon transfer reactions mediated by tetrahydrofolate are integral to amino acid metabolism. researchgate.netorientjchem.org A prominent example is the interconversion of serine and glycine, a reversible reaction that also involves the conversion of THF to 5,10-methylenetetrahydrofolate. This reaction is a major source of one-carbon units for the cell. Another critical role is in the synthesis of methionine from homocysteine, where a methyl group is transferred from 5-methyltetrahydrofolate. wikipedia.org

Involvement in Nucleic Acid Biosynthesis

The biosynthesis of nucleic acids is heavily dependent on folate-mediated one-carbon transfers. researchgate.netorientjchem.org Specifically, two of the four bases in DNA and RNA, the purines (adenine and guanine), require two one-carbon units from folate derivatives for the de novo synthesis of their ring structure. wikipedia.org Furthermore, the synthesis of thymidylate (dTMP), a pyrimidine (B1678525) base unique to DNA, from uridylate (dUMP) is catalyzed by thymidylate synthase and requires the transfer of a one-carbon unit from 5,10-methylenetetrahydrofolate. researchgate.netnih.gov This reaction is a critical step in DNA replication and repair.

Role in Cellular Signaling Pathways (General Pteridine Context)

Beyond their roles as enzymatic cofactors, pteridine derivatives are also involved in cellular signaling. researchgate.netum.es Neopterin, an unconjugated pteridine, is a well-established marker of cellular immune system activation. mdpi.com Its levels increase in response to inflammatory stimuli, indicating its role in immune signaling pathways. orientjchem.org Tetrahydrobiopterin is essential for the synthesis of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin, which are key signaling molecules in the nervous system. wikipedia.orgnih.gov Pteridines can also modulate the activity of transcription factors, such as NF-κβ, which control the expression of genes involved in immune and inflammatory responses. tind.io Furthermore, some pteridine derivatives have been shown to be involved in regulating cellular processes like proliferation and migration. um.es

Future Research Directions and Unexplored Avenues for 2 Aminopteridin 6 Yl Methanol Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes for (2-Aminopteridin-6-YL)methanol and related pteridine (B1203161) derivatives is a key area for future research. mdpi.combeilstein-journals.orgmdpi.com Current synthetic strategies can be lengthy and sometimes result in low yields, highlighting the need for innovation. mdpi.com

Future work will likely focus on several key areas:

Novel Catalytic Systems: The exploration of new catalysts, including transition metals, organocatalysts, and enzymatic catalysts, holds the potential to revolutionize the synthesis of complex pteridine structures. ekb.eg These advanced catalytic systems can offer greater control over regioselectivity and stereoselectivity, leading to more efficient and precise synthetic pathways. ekb.eg

Click Chemistry: The application of "click chemistry" principles offers a modular and highly efficient approach to constructing complex molecules like pteridine derivatives. numberanalytics.com This methodology emphasizes the use of simple, reliable, and high-yielding reactions, which could significantly streamline the synthesis of this compound and its analogues. numberanalytics.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions is another promising strategy. rsc.org Such reactions, where multiple starting materials react in a single step to form a complex product, can significantly improve efficiency and reduce waste compared to traditional multi-step syntheses. rsc.orgnih.gov

Sustainable Methodologies: A growing emphasis on green chemistry is expected to drive the development of more environmentally friendly synthetic routes. ekb.eg This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. beilstein-journals.orgekb.eg

These advancements in synthetic chemistry will not only facilitate the production of this compound but also enable the creation of a wider range of derivatives with tailored properties for various applications. mdpi.com

Exploration of Previously Uncharacterized Enzymatic Transformations Involving Pteridine Methanol (B129727) Derivatives

The enzymatic landscape of pteridine metabolism is vast and still holds many secrets. nih.govresearchgate.net Future research is expected to delve into previously uncharacterized enzymatic transformations involving pteridine methanol derivatives, potentially revealing new biological pathways and functions.

Key areas of investigation include:

Identification of Novel Enzymes: Genome mining and proteomic approaches can be used to identify new enzymes that interact with and modify pteridine methanol derivatives. elifesciences.org This could uncover enzymes with unique catalytic activities and substrate specificities.

Characterization of Known Enzymes: A deeper understanding of the mechanisms of known pteridine-metabolizing enzymes is needed. nih.gov This includes studying their substrate scope, kinetics, and how their activity is regulated within the cell. For instance, while the reduction of various pterins is a known enzymatic process, the full range of enzymes capable of acting on this compound and its derivatives remains to be explored. nih.gov

Biocatalysis: The use of pteridine-metabolizing enzymes as biocatalysts in organic synthesis is a promising but underexplored area. arizona.edu These enzymes could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts for the production of valuable pteridine compounds.

Unraveling the complexities of enzymatic transformations involving pteridine methanol derivatives will provide crucial insights into their biological roles and open up new possibilities for their application in biotechnology and medicine. researchgate.net

Investigation of the Role of Specific Pteridine Methanol Isomers in Biological Systems

Isomerism plays a critical role in the biological activity of many molecules, and pteridine methanol is no exception. solubilityofthings.comsolubilityofthings.comsolubilityofthings.com The spatial arrangement of atoms in different isomers can lead to significant differences in their physical and chemical properties, which in turn affects how they interact with biological systems. solubilityofthings.comsolubilityofthings.com

Future research in this area will likely focus on:

Separation and Characterization of Isomers: Developing robust analytical methods, such as high-performance liquid chromatography (HPLC), to separate and purify individual isomers of pteridine methanol derivatives is essential for studying their specific biological activities. uni-konstanz.deresearchgate.net

Differential Biological Activities: Once isolated, the biological effects of each isomer can be investigated. It is plausible that one isomer of this compound may have a specific therapeutic effect, while another could be inactive or even have undesirable effects. solubilityofthings.com For example, in other pteridine systems, different isomers have been shown to have distinct roles as enzyme cofactors or inhibitors. uni-konstanz.de

Enzyme Specificity: Investigating the specificity of enzymes for different pteridine methanol isomers is crucial. solubilityofthings.com Enzymes often exhibit a high degree of stereoselectivity, meaning they will only bind to and process a specific isomer. solubilityofthings.com Understanding these preferences will be key to elucidating the precise biological functions of each isomer.

A thorough investigation into the roles of specific pteridine methanol isomers will provide a more nuanced understanding of their biological significance and could lead to the development of more targeted and effective therapeutic agents.

Applications in Chemical Biology as Probes or Building Blocks for Complex Biomolecules

The unique chemical structure of this compound makes it an attractive candidate for applications in chemical biology, both as a molecular probe and as a building block for the synthesis of more complex biomolecules. methanol.orgchemscene.com

Future research directions in this area include:

Development of Fluorescent Probes: The pteridine core is known to have interesting photophysical properties. researchgate.net By modifying the this compound structure, it may be possible to develop novel fluorescent probes for imaging and sensing applications in biological systems. These probes could be used to track specific enzymes, monitor cellular processes, or detect the presence of certain biomolecules.

Synthesis of Bioactive Conjugates: this compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. iiserpune.ac.in For example, it could be conjugated to peptides, nucleic acids, or other small molecules to create hybrid compounds with enhanced biological activity or improved drug delivery properties. nih.gov

Building Blocks for Supramolecular Assemblies: The ability of pteridine derivatives to participate in self-assembly processes opens up the possibility of using this compound as a building block for the construction of novel nanomaterials and drug delivery systems. nih.gov

The exploration of this compound in chemical biology is still in its early stages, but the potential for developing new tools and technologies for studying and manipulating biological systems is significant.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Aminopteridin-6-YL)methanol, and how can structural integrity be validated?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using precursors like 2,4-diaminopteridine derivatives. Key steps include refluxing in anhydrous solvents (e.g., methanol or DMF) and purification via column chromatography . Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). For purity assessment, HPLC with UV detection at 254 nm is recommended .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Stability studies should employ thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Solubility and photostability can be tested in solvents like DMSO or PBS under controlled light exposure. Accelerated stability testing at elevated temperatures (40–60°C) over 1–4 weeks provides insights into degradation pathways .

Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?

  • Methodology : Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH), while 2D NMR (COSY, HSQC) resolves proton-carbon correlations unique to the aminopteridinyl moiety. Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns. For ambiguous cases, compare with reference standards from pharmaceutical impurity databases .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodology : Discrepancies in bioassay results (e.g., cytotoxicity vs. enzyme inhibition) may arise from assay conditions (pH, solvent composition) or compound purity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference with computational models (molecular docking) to predict binding modes to targets like dihydrofolate reductase (DHFR) . Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodology : Systematically modify substituents on the pteridinyl core (e.g., halogenation, methyl/amino group addition) and evaluate changes in potency. Use in silico tools (e.g., AutoDock Vina) to predict interactions with biological targets. For example, fluorination at specific positions may enhance membrane permeability, while hydroxyl group modifications could alter hydrogen-bonding networks . Validate hypotheses via synthetic chemistry and biochemical assays .

Q. How can researchers design experiments to study the compound’s role in enzyme inhibition or DNA interaction?

  • Methodology : For enzyme inhibition, employ kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and IC₅₀ determination. For DNA interaction studies, use ethidium bromide displacement assays or surface plasmon resonance (SPR) to measure binding constants. Structural insights can be gained through X-ray co-crystallography of the compound-enzyme/DNA complex .

Q. What advanced analytical techniques resolve ambiguities in crystallographic data for this compound?

  • Methodology : For challenging crystallographic refinements (e.g., twinning or weak diffraction), use the SHELX suite (SHELXL for refinement, SHELXD for phase solution) with high-resolution datasets. Apply Hirshfeld surface analysis to validate intermolecular interactions. Pair with DFT calculations (Gaussian09) to compare experimental and theoretical bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.